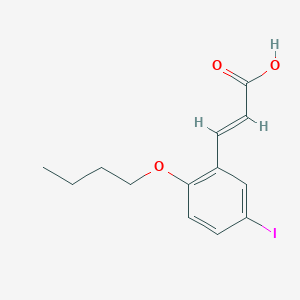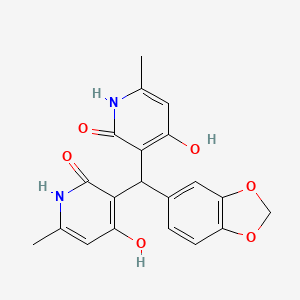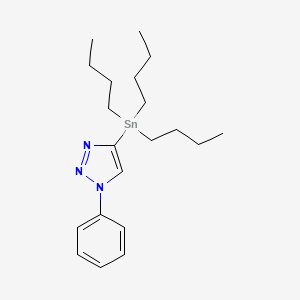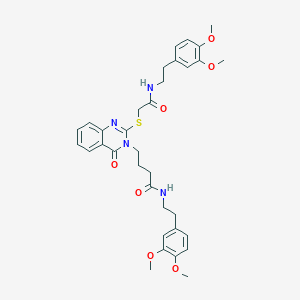
(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid, also known as BI-78D3, is a chemical compound that has been the subject of scientific research due to its potential use as a tool compound in the study of protein kinase CK2. CK2 is a serine/threonine protein kinase that is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. BI-78D3 has been shown to act as a selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in these processes.
Mechanism of Action
(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid acts as a selective inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to downstream effects on cellular processes that are regulated by CK2.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid are largely dependent on the specific cellular processes being studied. However, in general, inhibition of CK2 by (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid has been shown to lead to decreased cell proliferation and survival, as well as alterations in gene expression and circadian rhythms.
Advantages and Limitations for Lab Experiments
One advantage of using (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid in lab experiments is its selectivity for CK2, which allows for more precise investigation of the role of this enzyme in cellular processes. However, one limitation is that its effects may be dependent on the specific cell type being studied, as well as the concentration and duration of exposure.
Future Directions
There are several future directions for research involving (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid. One area of interest is the development of more potent and selective inhibitors of CK2, which could lead to improved understanding of the role of this enzyme in disease processes. Additionally, (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid could be used in combination with other drugs to investigate potential synergistic effects on cellular processes. Finally, further investigation of the effects of CK2 inhibition on circadian rhythms could lead to new insights into the regulation of this important biological process.
Synthesis Methods
The synthesis of (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid has been described in several scientific publications. One method involves the reaction of 2-butoxy-5-iodobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by acid-catalyzed cyclization to form the desired product. Another method involves the reaction of 2-butoxy-5-iodobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and cyclization to form the desired product.
Scientific Research Applications
(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid has been used in a variety of scientific studies to investigate the role of CK2 in cellular processes. For example, it has been used to study the effects of CK2 inhibition on the proliferation and survival of cancer cells. It has also been used to investigate the role of CK2 in the regulation of the circadian clock, as well as in the regulation of gene expression.
properties
IUPAC Name |
(E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO3/c1-2-3-8-17-12-6-5-11(14)9-10(12)4-7-13(15)16/h4-7,9H,2-3,8H2,1H3,(H,15,16)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYHPGWSGHBQEV-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)I)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)I)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2743965.png)


![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2743970.png)






![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2743982.png)
![N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2743983.png)
![2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2743984.png)
